molecular formula C19H23BrN2O2S B11594026 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11594026
M. Wt: 423.4 g/mol
InChI Key: NQKQEFHDAKLVTE-VBKFSLOCSA-N
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Description

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a brominated phenyl group and a sulfanylideneimidazolidinone core, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This is followed by the formation of the imidazolidinone ring and the introduction of the sulfanylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Ringer’s lactate solution: Contains lactate, which can be compared to the ethoxy group in the compound.

Uniqueness

What sets (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one apart is its combination of a brominated phenyl group and a sulfanylideneimidazolidinone core. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H23BrN2O2S

Molecular Weight

423.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H23BrN2O2S/c1-3-24-17-10-9-14(20)11-13(17)12-16-18(23)22(19(25)21(16)2)15-7-5-4-6-8-15/h9-12,15H,3-8H2,1-2H3/b16-12-

InChI Key

NQKQEFHDAKLVTE-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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